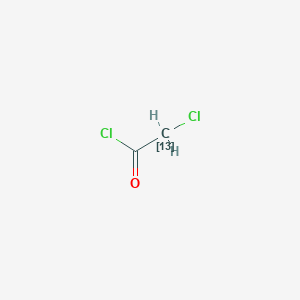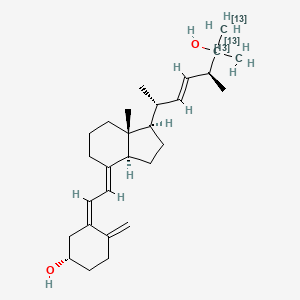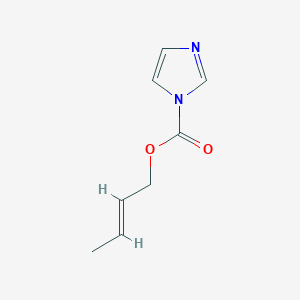
2-Chloro-acetyl-2-13C Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-acetyl-2-13C Chloride is a chlorinated acyl chloride, which is a bifunctional compound. This compound is labeled with the carbon-13 isotope, making it useful in various scientific research applications. It is a colorless to yellow liquid with a molecular formula of C2H2Cl2O and a molar mass of 113.94 g/mol .
Métodos De Preparación
2-Chloro-acetyl-2-13C Chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: This method uses an oxidizing agent to convert vinylidene chloride to this compound.
Addition of Chlorine to Ketene: This involves the reaction of ketene with chlorine gas.
Reaction of Chloroacetic Acid with Thionyl Chloride, Phosphorus Pentachloride, or Phosgene: These reagents can be used to convert chloroacetic acid to this compound.
Análisis De Reacciones Químicas
2-Chloro-acetyl-2-13C Chloride undergoes various types of chemical reactions:
Substitution Reactions: The acyl chloride group can easily form esters and amides when reacted with alcohols and amines, respectively.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: When exposed to water, it hydrolyzes to form chloroacetic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Chloro-acetyl-2-13C Chloride is used in various scientific research applications:
Metabolic Research: It is used in stable isotope labeling to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative detection.
Mecanismo De Acción
The mechanism of action of 2-Chloro-acetyl-2-13C Chloride involves its bifunctional nature. The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is utilized in various synthetic pathways, including the synthesis of pharmaceuticals like lidocaine .
Comparación Con Compuestos Similares
2-Chloro-acetyl-2-13C Chloride can be compared with other chlorinated acyl chlorides:
Chloroacetyl Chloride: Similar in structure but not labeled with carbon-13.
Phenacyl Chloride: Used as a tear gas and in the synthesis of pharmaceuticals.
Monochloroacetyl Chloride: Another chlorinated acyl chloride used in various industrial applications.
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications involving isotopic labeling.
Propiedades
Fórmula molecular |
C2H2Cl2O |
|---|---|
Peso molecular |
113.93 g/mol |
Nombre IUPAC |
2-chloroacetyl chloride |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1 |
Clave InChI |
VGCXGMAHQTYDJK-OUBTZVSYSA-N |
SMILES isomérico |
[13CH2](C(=O)Cl)Cl |
SMILES canónico |
C(C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)
![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)

![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)


